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Description
1-Bromo-4-iodoisoquinoline is a versatile halogenated heterocyclic compound that serves as a high-value building block in organic synthesis and drug discovery research. Its molecular structure, featuring both bromine and iodine substituents on the isoquinoline core, allows for selective and sequential metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables researchers to efficiently construct complex molecular architectures for screening and development. The isoquinoline scaffold is of significant pharmacological interest, as it is found in a wide range of bioactive molecules. Isoquinoline derivatives are extensively studied for their potential biological activities, including roles as antioxidants and enzyme inhibitors for metabolic diseases , as well as vasorelaxant effects targeting cardiovascular systems . As such, this compound is a critical precursor in the synthesis of novel compounds for probing biological mechanisms and developing potential therapeutic agents. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, using personal protective equipment and operating within a well-ventilated fume hood.
Synthetic Methodologies for the Preparation of 1 Bromo 4 Iodoisoquinoline and Related Halogenated Isoquinolines
Precursor Synthesis and Halogenation Strategies
The introduction of halogen atoms onto the isoquinoline (B145761) core requires precise control to achieve the desired substitution pattern. Chemists have developed a toolbox of methods, ranging from direct C-H functionalization to the use of activating groups, to navigate the inherent reactivity of the isoquinoline ring system.
Regioselective Halogenation of Isoquinoline Derivatives
Achieving regioselectivity in the halogenation of isoquinolines is paramount. The electronic nature of the isoquinoline ring typically directs electrophilic substitution to the C5 and C8 positions. acs.org Therefore, specialized techniques are necessary to install halogens at other positions, such as C1, C3, and C4.
Directed C-H functionalization has emerged as a powerful strategy for the site-selective introduction of halogens. rsc.org This approach utilizes a directing group, which is a functional group that positions a metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. rsc.orgnih.gov Various directing groups, including amides, oximes, and N-oxides, have been successfully employed to direct halogenation to otherwise inaccessible positions on the isoquinoline scaffold. rsc.orgresearchgate.net
Transition-metal catalysis, particularly with rhodium and palladium, is often central to these transformations. nih.govresearchgate.netrsc.org For instance, rhodium(III)-catalyzed C-H activation has been used for the synthesis of functionalized isoquinolines and their N-oxides. rsc.orgrsc.org These reactions can proceed under redox-neutral conditions and exhibit high regioselectivity. rsc.org Palladium-catalyzed reactions, often guided by directing groups like 8-aminoquinoline, have also proven effective for C-H halogenation. rsc.org
Table 1: Examples of Directed C-H Halogenation for Isoquinoline Synthesis. This table summarizes various catalytic systems and directing groups used for the regioselective halogenation of isoquinoline derivatives.
While direct C-H activation offers precision, classical electrophilic halogenation remains a valuable tool, especially when the desired position is electronically favored or when other strategies are not applicable. researchgate.net The choice of halogenating agent and reaction conditions is critical for controlling the outcome. Reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for bromination and iodination, respectively. researchgate.netorgsyn.org
The use of strong acids can influence the regioselectivity of electrophilic halogenation. For instance, bromination of isoquinoline in concentrated sulfuric acid with NBS can yield 5-bromoisoquinoline (B27571) with high regioselectivity. researchgate.net A recently developed method for direct C4 halogenation of isoquinolines involves a one-pot sequence of dearomatization with di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by electrophilic halogenation and acid-promoted rearomatization, providing a cost-effective route to 4-haloisoquinolines. acs.org
Halogenation via Isoquinoline N-Oxides
Isoquinoline N-oxides are versatile intermediates in the synthesis of halogenated isoquinolines. thieme-connect.denih.gov The N-oxide functionality activates the C2 and, to some extent, the C4 positions towards nucleophilic attack, and can also act as a directing group for C-H functionalization. rsc.orgresearchgate.netresearchgate.net
The conversion of isoquinoline N-oxides to 2-haloisoquinolines can be achieved using various reagents, such as phosphorus oxychloride (POCl₃) or a triphenylphosphine/trichloromethyl cyanide system. researchgate.netresearchgate.net This deoxygenative halogenation is a common strategy for introducing a halogen at the C2 position. researchgate.net Furthermore, isoquinoline N-oxides can be synthesized through methods like the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes or through copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govnih.govrsc.org
Decarboxylative cross-coupling of carboxy isoquinoline N-oxides with aryl iodides provides a route to C1 or C3 arylated products, which can be further functionalized. nih.gov
Directed Metalation and Functionalization Pathways
Directed metalation is a powerful synthetic tool that relies on the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG). baranlab.org This generates a highly reactive organometallic intermediate that can be trapped with an electrophile, such as a halogen source, to introduce a substituent with high regioselectivity. imperial.ac.uk
Directed ortho-Metalation (DoM) and Remote Metalation
In the context of isoquinoline synthesis, Directed ortho-Metalation (DoM) is a key strategy. nih.govnih.govresearchgate.net A directing group, which is a Lewis basic functional group, coordinates to a strong base like an alkyllithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org This method has been successfully used for the regioselective metalation of alkoxy-substituted isoquinolines at the C1 position, followed by quenching with iodine to yield 1-iodoisoquinolines. nih.govnih.gov
Remote metalation is a related concept where deprotonation occurs at a position further away from the directing group. d-nb.infocdnsciencepub.com While investigated for isoquinoline systems, its application can be challenging and may not always be feasible. nih.govnih.govd-nb.info For instance, attempts to achieve remote metalation at C-8 of an isoquinoline ring using a diethyl amide directing group were unsuccessful. d-nb.info
The choice of base, solvent, and temperature is crucial for the success of directed metalation reactions. Common bases include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and lithium diisopropylamide (LDA). nih.govd-nb.infonih.gov
Table 2: Examples of Directed Metalation for Isoquinoline Functionalization. This table highlights various directing groups and reaction conditions used in the metalation of isoquinoline derivatives.
Regioselective Lithium-Halogen Exchange
The synthesis of specifically substituted halogenated isoquinolines often relies on the differential reactivity of carbon-halogen bonds. Regioselective lithium-halogen exchange is a powerful tool for achieving such selectivity, particularly with substrates bearing multiple different halogen atoms. researchgate.netacs.org The underlying principle is that the rate of metal-halogen exchange is significantly faster for iodine than for bromine, and for bromine than for chlorine. mdpi.com This reactivity difference allows for the selective formation of an organolithium species at the position of the heavier halogen.
In the context of a dihalogenated isoquinoline like 1-bromo-4-iodoisoquinoline, treatment with an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) would preferentially induce exchange at the C-4 position, replacing the iodine atom. researchgate.net This generates a 1-bromo-4-lithioisoquinoline intermediate, which can then be quenched with a variety of electrophiles to introduce a new substituent specifically at the 4-position. This method avoids the formation of isomeric mixtures that might arise from other less selective methods. researchgate.net
Studies on related dihaloquinolines have demonstrated this principle effectively. For instance, the reaction of 2-bromo-4-iodoquinoline (B1625408) with palladium catalysts for cross-coupling reactions results in the formation of 4-substituted 2-bromoquinoline (B184079) derivatives, highlighting the greater reactivity of the C-4 iodo substituent. researchgate.net Similarly, the treatment of 7-chloro-4-iodoquinoline (B1588978) with a mixed lithium-magnesium reagent (i-PrMgCl•LiCl) leads to a halogen-metal exchange exclusively at the 4-position, where the iodine is located. worktribe.com
Table 1: Regioselectivity in Metal-Halogen Exchange of Dihaloquinolines/Isoquinolines
Advanced Cycloaddition and Annulation Protocols for Isoquinoline Scaffold Construction
Instead of modifying a pre-existing isoquinoline ring, many advanced strategies build the heterocyclic core from acyclic precursors through cycloaddition and annulation reactions. These methods offer high efficiency and control over the substitution pattern of the final product.
Transition Metal-Catalyzed Annulation Reactions
Transition metal catalysis has become an indispensable tool for the construction of heterocyclic systems like isoquinoline. rsc.org Catalysts based on palladium, rhodium, ruthenium, and cobalt are frequently employed to mediate the annulation of various starting materials. researchgate.netmdpi.com These reactions often proceed via a chelation-assisted C-H activation mechanism, where a directing group on one of the reactants positions the metal catalyst to facilitate the formation of a key metallacycle intermediate. researchgate.netmdpi.com
A notable example is the palladium-catalyzed synthesis of 4-bromoisoquinolones from o-alkynyl benzyl (B1604629) azides. researchgate.netgoogle.com In this process, a palladium catalyst, in conjunction with a bromine source like CuBr₂, facilitates an intramolecular cyclization. The reaction smoothly yields the 4-bromoisoquinolone core, introducing a bromine atom that is valuable for further synthetic transformations. researchgate.net
Rhodium and manganese have also been used extensively. For example, Rh(III) catalysts can mediate the oxidative annulation of N-tert-butyl benzaldimines with internal alkynes to produce isoquinolines. researchgate.net In a different approach, Mn(II) catalysts have been used in the [4+2] annulation of aryl amidines with vinylene carbonate (acting as an acetylene (B1199291) surrogate) to synthesize 1-aminoisoquinolines. rsc.org
Table 2: Examples of Transition Metal-Catalyzed Isoquinoline Synthesis
Photochemical methods represent a green and efficient alternative for synthesizing isoquinoline derivatives, often proceeding under mild, metal-free conditions. acs.org These reactions typically involve the generation of highly reactive radical intermediates upon exposure to visible light, which then initiate a cascade of bond-forming events to construct the heterocyclic ring system. dntb.gov.ua
One such strategy involves the direct photoexcitation of aryl iodides to generate an aryl radical via homolytic cleavage of the C-I bond, without the need for an external photocatalyst. acs.org This aryl radical can then participate in cascade cyclizations. For instance, the reaction of N-acryloyl benzamides with an alkyl radical precursor under photochemical conditions can produce functionalized isoquinolinediones in good yields. acs.org
Another approach utilizes an organic photosensitizer, such as 4CzIPN, to generate radicals from precursors like oxamic acids. rsc.org The resulting carbamoyl (B1232498) radical can then undergo a cascade amidation/cyclization with an appropriate substrate, such as N-(methacryloyl)benzamide, to furnish amide-functionalized isoquinoline-1,3-diones. rsc.org These photo-induced methods are valued for their operational simplicity and environmental benignity. rsc.orgorganic-chemistry.org
Table 3: Photo-Induced Syntheses of Isoquinoline Derivatives
Reaction Type
Key Reagents
Product Type
Conditions
Reference
Radical Addition / Cascade Cyclization
N-acryloyl benzamide, Alkane (radical source)
Isoquinolinedione
Metal-free, photocatalyst-free, direct photoexcitation
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